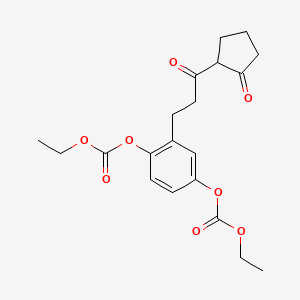
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid is an organic compound with the molecular formula C14H11ClN2O5 It is a derivative of benzoic acid, characterized by the presence of chloro, methoxyanilino, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid typically involves the nitration of 4-chloro-2-(4-methoxyanilino)benzoic acid. The process begins with the preparation of 4-chloro-2-(4-methoxyanilino)benzoic acid, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or methoxy groups.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxyanilino groups can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(4-methoxyanilino)benzoic acid
- 4-Chloro-2-(4-methoxyanilino)-5-sulfamoylbenzoic acid
- 4-Chloro-2-(4-methoxyanilino)-5-methylbenzoic acid
Uniqueness
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The combination of chloro, methoxyanilino, and nitro groups makes this compound versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
100622-86-4 |
|---|---|
Fórmula molecular |
C14H11ClN2O5 |
Peso molecular |
322.70 g/mol |
Nombre IUPAC |
4-chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-9-4-2-8(3-5-9)16-12-7-11(15)13(17(20)21)6-10(12)14(18)19/h2-7,16H,1H3,(H,18,19) |
Clave InChI |
WSAVNLSOILQENP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)


![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
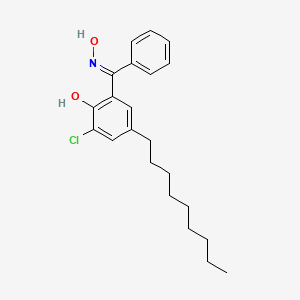

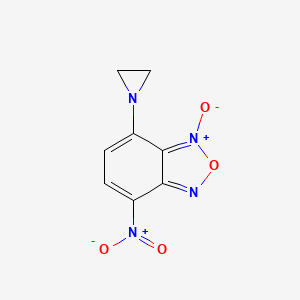
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
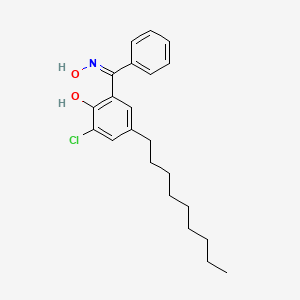
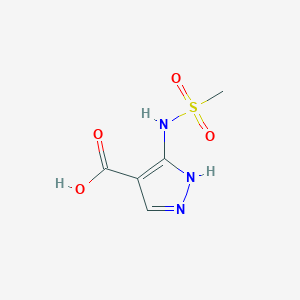

![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
